
Diethylenetriamine
Overview
Description
N1-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless to pale yellow liquid with a strong ammonia-like odor. This compound is a triamine, containing three amino groups, which makes it highly reactive and versatile in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-(2-aminoethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. Another method includes the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an ion exchange resin .
Industrial Production Methods: In industrial settings, N1-(2-aminoethyl)ethane-1,2-diamine is typically produced by the reaction of 1,2-dichloroethane with ammonia at high temperatures (150-250°C) and pressures (392.3 kPa). The reaction mixture is then neutralized with a base, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: N1-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Diethylenetriamine is a branched-chain polyamine with the chemical formula C4H13N3. Its structure allows it to act as a chelating agent, hardener, and building block in various chemical reactions.
Adhesives and Sealants
DETA is widely used as a hardener in epoxy resins, which are critical for producing strong adhesives. It is employed in:
- Hot-melt adhesives : Used for bonding materials like leather, paper, and plastics.
- Pressure-sensitive adhesives : Common in tapes and labels.
- Heat-seal adhesives : Utilized in packaging applications.
Coatings
In the coatings industry, DETA serves as a hardener for epoxy formulations, promoting cross-linking when reacted with epoxy groups. This results in durable coatings suitable for various surfaces, including metals and plastics.
Detergents and Surfactants
DETA is involved in synthesizing surfactants and chelating agents used in detergents. Its ability to bind metal ions enhances cleaning efficiency by preventing the precipitation of metal salts.
Inks
The compound is used to produce polyamide resins that act as binders in flexographic printing inks, contributing to glossy finishes and abrasion resistance on different substrates.
Pulp and Paper Industry
In paper manufacturing, DETA is utilized to create wet strength resins that improve the durability of paper products when exposed to moisture.
Medical Imaging
This compound penta-acetic acid (DTPA), a derivative of DETA, is significant in medical diagnostics:
- Radiopharmaceuticals : DTPA complexes with isotopes like for renal imaging, providing insights into kidney function through scintigraphy .
- Contrast agents : Gadolinium-based DTPA derivatives enhance magnetic resonance imaging (MRI) for better visualization of soft tissues .
Environmental Applications
Recent studies highlight DETA's role in carbon capture technologies:
- CO2 Fixation : DETA facilitates the formation of carbamate species that can selectively remove metal contaminants from water, showcasing its potential in environmental remediation .
Use in Radiopharmaceuticals
A study demonstrated the synthesis of a labeled DTPA complex with over 99% labeling yield, indicating its potential for both diagnostic and therapeutic applications in nuclear medicine . The biodistribution studies showed rapid renal uptake, making it suitable for kidney function evaluation.
CO2 Capture Mechanisms
Research illustrated how DETA can be employed to capture CO2 effectively from industrial emissions through its interaction with metal ions, aiding in environmental sustainability efforts .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Adhesives & Sealants | Hardener for epoxy resins | Strong bonding properties |
Coatings | Epoxy hardener | Durable protective layers |
Detergents | Synthesis of surfactants | Enhanced cleaning efficiency |
Inks | Binders in flexographic printing | Glossy finishes and abrasion resistance |
Pulp & Paper | Wet strength resins | Improved durability under moisture |
Medical Imaging | Radiopharmaceuticals (DTPA) | Enhanced imaging capabilities |
Environmental Remediation | CO2 capture | Selective removal of contaminants |
Mechanism of Action
N1-(2-aminoethyl)ethane-1,2-diamine is similar to other polyamines, such as triethylenetetramine and tetraethylenepentamine. it is unique due to its specific molecular structure, which provides distinct reactivity and coordination properties .
Comparison with Similar Compounds
- Triethylenetetramine
- Tetraethylenepentamine
- Ethylenediamine
N1-(2-aminoethyl)ethane-1,2-diamine stands out due to its balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Diethylenetriamine (DETA) is a linear aliphatic amine with significant applications in various fields, including pharmaceuticals, agriculture, and environmental science. Its biological activity is of particular interest due to its interactions with biological systems and its potential toxicity. This article explores the biological activity of DETA, focusing on its mechanisms of action, biodegradation, and toxicity.
DETA, with a chemical formula of CHN, is known for its chelating properties. It can form stable complexes with metal ions, which plays a crucial role in its biological activity. The primary mechanisms include:
- Chelation : DETA acts as a chelating agent that binds to metal ions such as Cu and Ni, inhibiting their reactivity and bioavailability. This property is utilized in various applications, including mineral processing where DETA is used to depress pyrrhotite by removing activating ions from its surface .
- Biodegradation : The biodegradation of DETA has been studied extensively. Research indicates that DETA can be degraded by mixed bacterial cultures, making it an environmentally friendly alternative for chemical disposal . A study found that over 61% of DETA was removed after 14 days in controlled conditions .
Toxicity and Sensitization
The toxicity profile of DETA has been evaluated through various studies:
- Skin Sensitization : DETA has been associated with skin sensitization reactions. In patch tests, a significant percentage of subjects exhibited positive reactions to DETA at concentrations as low as 0.5% . Animal studies have shown sensitization reactions in guinea pigs exposed to DETA solutions .
- Systemic Toxicity : While there are no comprehensive epidemiological studies on systemic effects, available data suggest moderate toxicity levels. A notable study indicated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg in a 90-day oral rat study . However, the lack of extensive human studies limits our understanding of its systemic effects.
Case Studies and Research Findings
Several case studies highlight the biological activity and implications of DETA:
- Biodegradation Study : A laboratory study investigated the degradation kinetics of DETA using a mixed bacterial culture. The results indicated that DETA could be effectively biodegraded under anaerobic conditions, suggesting potential applications in bioremediation strategies for contaminated sites .
- Dermal Absorption Study : Research involving skin permeability demonstrated that DETA significantly enhances the absorption rates of other compounds when used as a solvent. For instance, risedronate solutions combined with DETA showed an absorption rate increase from 4.13 µg/cm² to over 500 µg/cm² .
- Environmental Impact Assessment : A study assessed the behavior of DETA in aquatic environments, revealing that it could persist for extended periods but was subject to microbial degradation processes. The research emphasized the importance of understanding the environmental fate of amines like DETA to mitigate potential ecological risks .
Summary Table of Biological Activity
Property | Description | Findings |
---|---|---|
Chemical Formula | CHN | Linear aliphatic amine |
Chelation Activity | Binds metal ions | Effective in mineral processing |
Biodegradation Rate | Removal after 14 days | >61% degradation observed |
Skin Sensitization | Positive reactions in patch tests | Significant sensitization noted |
NOAEL | Toxicity level | 1000 mg/kg from animal studies |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing diethylenetriamine-based coordination complexes, and how does ligand choice influence structural properties?
- Methodological Answer : this compound (DETA) is widely used as a ligand in coordination chemistry. A common approach involves reacting DETA with metal salts (e.g., Co³⁺) in aqueous or methanolic solutions at room temperature. Structural characterization typically employs X-ray single-crystal diffraction to determine crystal symmetry (e.g., triclinic systems with space group P1) and bond geometry. Quantum chemical calculations, such as density functional theory (DFT), complement experimental data by analyzing electronic transitions and orbital interactions . Ligand choice affects coordination modes (e.g., monodentate vs. polydentate binding), which directly impact magnetic and catalytic properties.
Q. How can researchers optimize this compound loading on solid sorbents for effective analyte preconcentration?
- Methodological Answer : The optimal DETA loading on sorbents (e.g., sawdust) is determined by varying the volume of DETA per gram of substrate (1.0–10.0 mL g⁻¹). Recovery efficiency plateaus above 6.0 mL g⁻¹, as lower volumes result in insufficient active sites for analyte binding. Researchers should conduct batch adsorption experiments under controlled pH and temperature, followed by atomic absorption spectroscopy to quantify retained metal ions. This ensures reproducibility and maximizes sorbent capacity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : DETA is corrosive (skin LD₅₀ = 1090 mg/kg in rabbits) and requires strict safety measures:
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation.
- Store separately from acids, oxidizing agents, and nitro compounds to prevent hazardous reactions (e.g., decomposition into nitrogen oxides).
- Monitor skin exposure using the Skin Irritation (SI) ratio, which integrates physicochemical properties like log P and vapor pressure to assess permeation risk .
Advanced Research Questions
Q. What mechanistic pathways explain byproduct formation during this compound permethylation, and how can reaction conditions minimize their occurrence?
- Methodological Answer : During Cu-catalyzed permethylation of DETA with methanol, the primary byproduct (1,4-dimethylpiperazine) forms via cyclization of a primary imine intermediate. Competing pathways include transalkylation of pentamethylthis compound. To suppress byproducts:
- Optimize catalyst loading (e.g., Cu–SiO₂ composites resistant to leaching).
- Control reaction temperature and methanol purity to favor methylation over cyclization .
Q. How does the solubility of N₂O in aqueous this compound solutions vary with concentration and temperature, and what models effectively predict these interactions?
- Methodological Answer : N₂O solubility in DETA solutions (15–100 wt%) decreases with temperature (297.7–360.7 K) and increases with DETA concentration due to amine–gas interactions. A semiempirical model incorporating Henry’s law and the Redlich–Kister equation accounts for excess thermodynamic quantities. Experimental validation involves gravimetric analysis under isothermal conditions, with deviations <5% from predicted values .
Q. What quantum chemical methods are employed to analyze the electronic structure of this compound-containing metal complexes?
- Methodological Answer : DFT calculations using basis sets (e.g., B3LYP) analyze metal-ligand charge transfer, bond dissociation energies, and spin states. For [Co(DETA)(N₃)₃], Mulliken population analysis reveals electron density redistribution between Co³⁺ and DETA’s nitrogen lone pairs. These results correlate with X-ray diffraction data to explain stability and reactivity trends .
Q. How do synthetic parameters (e.g., molar ratios, catalysts) influence the efficiency of stearamide production using this compound?
- Methodological Answer : Orthogonal experiments identify critical factors:
- Optimal molar ratio : 1.8:1 (stearic acid:DETA) maximizes yield.
- Catalysts : p-Toluenesulfonic acid enhances reaction kinetics.
- Temperature and time : 160°C for 4 hours balances conversion and energy costs.
Post-synthesis characterization via FTIR (C=O and N–H stretches) and DSC validates product purity .
Q. What characterization techniques confirm successful this compound functionalization on reduced graphene oxide, and how is nitrogen distribution assessed?
- Methodological Answer : Functionalization is confirmed via:
- Elemental mapping (SEM-EDS) : Uniform nitrogen distribution (~8.12 at%) indicates covalent bonding.
- XPS : Peaks at 399.5 eV (C–N) and 401.2 eV (N–H) confirm amine groups.
- Solubility tests : Hydrophilic DETA residues are removed by solvent washing, ensuring stable graphene dispersion .
Q. In peptide radiolabeling applications, how is this compound pentaacetate (DTPA) conjugated to biomolecules, and what purification steps ensure radiochemical purity?
- Methodological Answer : DTPA is conjugated to peptides via N-terminal modification using solid-phase peptide synthesis (SPPS). Post-labeling with radionuclides (e.g., ¹¹¹In), purity is assessed via:
- HPLC : Monitors unchelated DTPA.
- Radio-TLC : Quantifies free isotopes.
Strict pH control (7.4) prevents metal dissociation .
Q. How can group contribution methods predict this compound's physicochemical properties, and what are their limitations compared to experimental data?
- Methodological Answer : Group contribution models estimate properties (e.g., viscosity, density) by summing contributions from functional groups (e.g., –NH₂, –CH₂–). While these models align with experimental data for dilute aqueous systems (<30 wt% DETA), deviations occur at higher concentrations due to hydrogen-bonding networks. Validation requires comparing predicted values with empirical measurements (e.g., pycnometry for density) .
Properties
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNUMPOLZDHAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3, Array | |
Record name | DIETHYLENETRIAMINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
56329-47-6 (diacetate), 68444-11-1 (tri-hydrofluoride) | |
Record name | Diethylenetriamine | |
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DSSTOX Substance ID |
DTXSID2025050 | |
Record name | Diethylenetriamine | |
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Molecular Weight |
103.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis., Liquid; NKRA, Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], Liquid, COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a strong, ammonia-like odor., Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).] | |
Record name | DIETHYLENETRIAMINE | |
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Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)- | |
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Record name | DIETHYLENETRIAMINE | |
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Boiling Point |
405 °F at 760 mmHg (NTP, 1992), 207 °C @ 760 MM HG, 207.00 °C. @ 760.00 mm Hg, 207 °C, 405 °F | |
Record name | DIETHYLENETRIAMINE | |
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Record name | DIETHYLENETRIAMINE | |
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Flash Point |
215 °F (NTP, 1992), 101 °C, 101.7 °C (Open cup), 97 °C c.c., 102 °C o.c., 208 °F | |
Record name | DIETHYLENETRIAMINE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
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Record name | DIETHYLENETRIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/125 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethylenetriamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER, SOL IN HYDROCARBONS, miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane, water solubility = 1X10+6 mg/l, 1000 mg/mL, Solubility in water: miscible, Miscible | |
Record name | DIETHYLENETRIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3202 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylenetriamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHYLENETRIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Diethylenetriamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9586 @ 20 °C/20 °C, Relative density (water = 1): 0.96, 0.96 | |
Record name | DIETHYLENETRIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3202 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENETRIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENETRIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/125 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethylenetriamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.56 (AIR= 1), Relative vapor density (air = 1): 3.56, 3.48 | |
Record name | DIETHYLENETRIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3202 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENETRIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENETRIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/125 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.22 mmHg at 68 °F (NTP, 1992), 0.23 [mmHg], Vapor pressure: 0.23 mm Hg at 25 °C, 0.232 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 37, 0.4 mmHg | |
Record name | DIETHYLENETRIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3202 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylenetriamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/228 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENETRIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENETRIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/125 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethylenetriamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
... The mechanism of action /for pulmonary or dermal sensitization/ is probably a cross-linking of proteins with bifunctional amine groups. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW LIQUID, Colorless liquid, Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)]. | |
CAS No. |
111-40-0 | |
Record name | DIETHYLENETRIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3202 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylenetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYLENETRIAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-iminodi(ethylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K6SX4V2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylenetriamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHYLENETRIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENETRIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/125 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethylenetriamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/IE12B128.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-38 °F (NTP, 1992), -39 °C, -38 °F | |
Record name | DIETHYLENETRIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3202 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENETRIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylenetriamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHYLENETRIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0620 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENETRIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/125 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethylenetriamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0211.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.